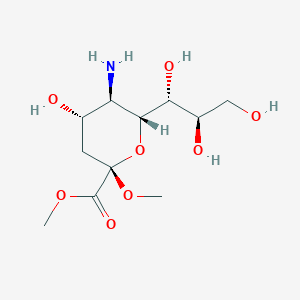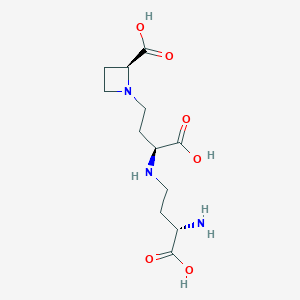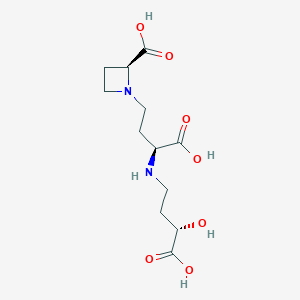
Methyl b-neuraminic acid methyl ester
Vue d'ensemble
Description
Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide . It is used for the synthesis of oligosaccharides and polysaccharides . Methylation of this compound provides a convenient way to introduce fluorine atoms into saccharides, which can be used for click chemistry reactions .
Synthesis Analysis
The synthesis of Methyl b-neuraminic acid methyl ester can be accomplished in several ways. One method involves the esterification of the corresponding amino acids with methanol using trimethylchlorosilane . Another method involves the use of ammonia borane as a hydrogen donor .
Molecular Structure Analysis
The molecular formula of Methyl b-neuraminic acid methyl ester is C11H21NO8 . Its average mass is 295.286 Da and its monoisotopic mass is 295.126709 Da .
Chemical Reactions Analysis
Esters, such as Methyl b-neuraminic acid methyl ester, can undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist .
Physical And Chemical Properties Analysis
Methyl b-neuraminic acid methyl ester is a polar compound . It has an average mass of 295.286 Da and a monoisotopic mass of 295.126709 Da .
Applications De Recherche Scientifique
Neurodegenerative Diseases
Methyl b-neuraminic acid methyl ester: has been explored for its potential applications in the realm of neurodegenerative diseases. It is believed to be involved in research targeting sialic acid-binding proteins , which play a role in neurodegenerative conditions like Alzheimer’s disease . The compound’s interaction with these proteins could offer insights into the development of new therapeutic strategies.
Sialic Acid-Binding Proteins
In the field of protein research , Methyl b-neuraminic acid methyl ester is utilized for studying sialic acid biosynthesis . It serves as a substrate in assays designed to monitor enzymatic steps in the biosynthesis pathway, particularly with enzymes like UDP-N-acetylglucosamine 2-epimerase . This has implications for understanding cell-cell interactions and pathogen-host dynamics.
Chemical Synthesis
Chemical synthesis: benefits from the use of Methyl b-neuraminic acid methyl ester as it is a precursor for the synthesis of oligosaccharides and polysaccharides . Its methylation provides a convenient method to introduce fluorine atoms into saccharides, which is valuable for creating compounds with specific properties for further research and development.
Pharmaceuticals
In pharmaceutical research , this compound is part of the process for synthesizing amino acid methyl esters , which are intermediates in various areas such as peptide synthesis and medicinal chemistry . Its role in the creation of these intermediates is crucial for developing new drugs and therapeutic agents.
Biotechnology
The biotechnological applications of Methyl b-neuraminic acid methyl ester include its use in proteomics research . It is employed for the study of proteins and their interactions, which is fundamental in understanding biological processes and developing biotechnological solutions .
Analytical Chemistry
Lastly, in analytical chemistry , Methyl b-neuraminic acid methyl ester is used in the analysis of fatty acid methyl esters (FAMEs) from aqueous samples. It is part of the derivatization process in gas chromatography, aiding in the identification and quantification of various compounds .
Mécanisme D'action
Target of Action
Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide that is used for the synthesis of oligosaccharides and polysaccharides . It is primarily targeted towards cancer cells, specifically breast cancer MCF-7 cells . The compound interacts with these cells through metabolic glycoengineering of sialic acid-rich surface glycans .
Mode of Action
The compound’s mode of action is based on the bioorthogonal Staudinger reaction . This involves the use of azide-modified monosaccharides, such as 9-azido sialic acid and tetra-O-acetylated-9-azido sialic acid, which are introduced on the cancer cells’ surfaces . The activation of prodrugs, which allows selective release of the cytotoxic moiety at the tumor cell, is then assessed .
Biochemical Pathways
It is known that the compound is involved in the synthesis of oligosaccharides and polysaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Result of Action
The result of the compound’s action is the selective release of the cytotoxic moiety at the tumor cell . This release is dependent on the level of metabolic labeling, where certain azide-modified monosaccharides allow the highest level of azide reporter generation in tumor cells and lead to full recovery of the parent cytotoxic drug’s potency .
Action Environment
The action environment of Methyl b-neuraminic acid methyl ester is primarily within the tumor site . The selectivity of azide expression on breast cancer MCF-7 cells versus normal fibroblast L929 cells was probed, with certain azide-modified monosaccharides showing significantly higher azide expression on the former . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific cellular and molecular environment of the tumor site.
Orientations Futures
The future directions of Methyl b-neuraminic acid methyl ester research could involve exploring its biological roles and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates . Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing Neu5Gc and/or its derivatives .
Propriétés
IUPAC Name |
methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUBNUGEDSQNU-PFQGKNLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546353 | |
| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
CAS RN |
56070-37-2 | |
| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)




![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)




